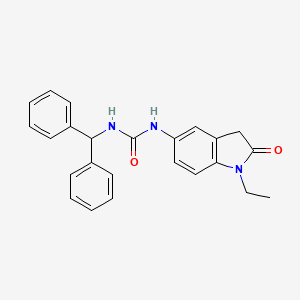

1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is a chemical compound. It is a derivative of 2-oxoindoline, a class of compounds that have been studied for their potential antitumor properties .

Synthesis Analysis

While specific synthesis details for “this compound” are not available, similar 2-oxoindoline-based compounds have been synthesized and evaluated as antitumor agents . The synthesis process typically involves designing and creating novel small molecules .Aplicaciones Científicas De Investigación

Synthesis Methods

- 1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea and related derivatives can be synthesized using a simple and efficient method combining 2-indolinone, aromatic aldehyde, and urea or thiourea, without the need for chromatography. This method provides good yields of the title compounds (Yan, Lei, & Hu, 2014).

Chemical Properties and Reactions

- An unexpected rearrangement during the microwave-enhanced synthesis of hydantoins leads to new interesting urea derivatives like 1-benzhydryl-3-phenyl-ureas (Muccioli et al., 2003).

- A study demonstrates the synthesis and evaluation of antioxidant activity of derivatives involving urea, benzaldehyde, and ethyl acetoacetate, leading to various compounds with characterized antioxidant properties (George, Sabitha, Kumar, & Ravi, 2010).

- N-Benzhydryl bicyclic guanidines were synthesized, which exhibited potent hypoglycemic activity (Kosasayama, Konno, Higashi, & Ishikawa, 1979).

Biological and Medicinal Applications

- A study on the association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates revealed insights into hydrogen bonding within complexes, crucial for drug design (Ośmiałowski et al., 2013).

- The synthesis of potential antifilarial agents using 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas demonstrated significant antifilarial activity against specific parasites (Ram et al., 1984).

- New asymmetric bis-isatin derivatives containing urea/thiourea moiety were synthesized, exhibiting antioxidant properties and theoretical calculations were used to elucidate their structure-activity relationship (Yakan et al., 2021)

Structural and Mechanistic Insights

- The reaction of urea with benzil in acid solution leads to bicyclic products, offering insights into the chemistry of urea and its potential applications in material science and pharmaceuticals (Butler & Leitch, 1980).

- Synthesis of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlights the potential of these compounds in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Mecanismo De Acción

While the exact mechanism of action for “1-Benzhydryl-3-(1-ethyl-2-oxoindolin-5-yl)urea” is not specified, similar 2-oxoindoline-based compounds have been found to exhibit notable cytotoxicity toward human cancer cell lines . These compounds have been shown to affect cell cycle and apoptosis, leading to the accumulation of cells in the S phase and substantial induction of late cellular apoptosis .

Propiedades

IUPAC Name |

1-benzhydryl-3-(1-ethyl-2-oxo-3H-indol-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2/c1-2-27-21-14-13-20(15-19(21)16-22(27)28)25-24(29)26-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,23H,2,16H2,1H3,(H2,25,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFCALWZLRIJIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B3015201.png)